半侧草苷 A

描述

Synthesis Analysis

The synthesis of heme-related compounds involves complex biochemical pathways, predominantly occurring during erythropoiesis, where heme synthesis precedes and is crucial for globin synthesis (Dailey & Meissner, 2013). The process is highly regulated, with distinct differences in regulation between erythroid cells and other cell types. Similar synthetic pathways may be involved in the synthesis of Hemiphroside A, given its potential structural similarities to heme-related compounds.

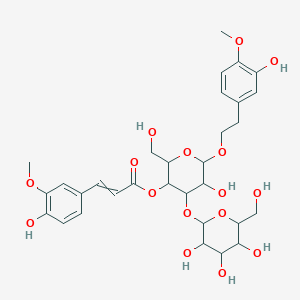

Molecular Structure Analysis

Hemiphroside A's molecular structure can be inferred to have complexities similar to heme and its derivatives. For instance, the synthesis of aromatic hemiporphyrazines, which share a relation to heme structure, involves a redox-switchable process that results in compounds with intense absorption in the near-infrared region, indicating a complex aromatic nature with significant electron delocalization (Muranaka et al., 2012). This insight into the molecular structure of related compounds can shed light on the potential structural characteristics of Hemiphroside A.

Chemical Reactions and Properties

The chemical reactions and properties of heme-related compounds are varied and complex. The transformation from heme B to heme A involves enzymatic reactions that introduce a farnesyl moiety and oxidize a methyl substituent to an aldehyde (Brown et al., 2002). Such transformations indicate the reactive nature of heme compounds, which could be extrapolated to understand the reactivity of Hemiphroside A.

Physical Properties Analysis

The physical properties of heme and its derivatives are influenced by their molecular structure. For instance, the synthesis of hematite spherules and their crystallographic properties provide insights into the potential physical properties of Hemiphroside A, given its possible structural similarities to heme compounds. The radial growth texture and alignment of the crystallographic axes in these compounds suggest unique physical characteristics, such as optical properties, that might be shared by Hemiphroside A (Golden et al., 2008).

Chemical Properties Analysis

The chemical properties of heme-related compounds, such as their ability to bind gases and participate in electron transfer reactions, are central to their biological functions. The synthesis and functional expression of enzymes in heme biosynthesis highlight the chemical versatility of heme compounds (Layer et al., 2010). This chemical versatility, including redox activities and coordination chemistry, could be relevant to understanding the chemical properties of Hemiphroside A.

科学研究应用

田和周(2004 年)对半侧草的化学成分进行的研究,在其他化合物中鉴定了半侧草苷 A。这表明半侧草苷 A 可能对植物化学研究以及对天然产物药理学的探索感兴趣 (田和周,2004)。

在另一项研究中,杨等人。(2004 年)从半侧草中发现了一种新的单萜苷,半侧草苷 C,表明正在进行从该植物中鉴定新化合物的研究,其中包括半侧草苷 A (杨、李、李和张,2004)。

安全和危害

The safety data sheet for Hemiphroside A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXVDUAEAQCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124222271 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

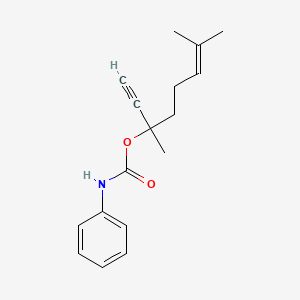

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。